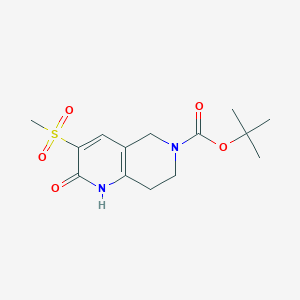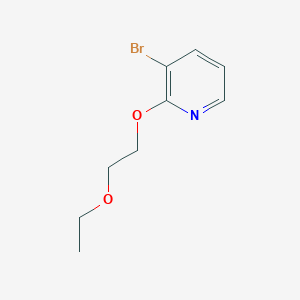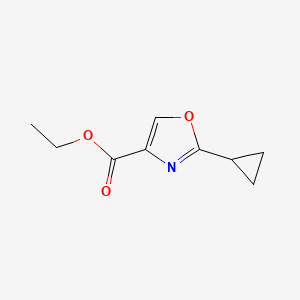
Ethyl 2-cyclopropyloxazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-Cyclopropyloxazole-4-carboxylate is a chemical compound with the CAS Number: 1060816-03-6 . It has a molecular weight of 181.19 and its IUPAC name is ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 2-Cyclopropyloxazole-4-carboxylate is 1S/C9H11NO3/c1-2-12-9(11)7-5-13-8(10-7)6-3-4-6/h5-6H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-Cyclopropyloxazole-4-carboxylate is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Biological Activities
Ethyl 2-cyclopropyloxazole-4-carboxylate serves as a foundational compound in synthetic chemistry for constructing complex molecules due to its reactive functional groups. Research has shown it to be a versatile intermediate for synthesizing various heterocyclic compounds with significant biological activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and demonstrated excellent antimicrobial and antioxidant activities, highlighting the potential pharmaceutical applications of derivatives of ethyl 2-cyclopropyloxazole-4-carboxylate (Raghavendra et al., 2016).
Polymer Chemistry
In polymer chemistry, ethyl 2-cyclopropyloxazole-4-carboxylate derivatives have been utilized in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives, offering a pathway to synthesize oligomers with potential for further cross-linking through free radical polymerization. This method represents an innovative approach to developing polymers with tailored properties for specific applications (Pang, Ritter, & Tabatabai, 2003).
Antimicrobial and Antitumor Activity
Further modifications of ethyl 2-cyclopropyloxazole-4-carboxylate have led to the synthesis of novel indazole bearing oxadiazole derivatives, showing promising antimicrobial activity. This showcases the compound's utility in developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi (Ghelani, Khunt, & Naliapara, 2017).
Catalytic Synthesis
Ethyl 2-cyclopropyloxazole-4-carboxylate also finds applications in catalytic synthesis, serving as a key intermediate in palladium-catalyzed direct (hetero)arylation processes. This methodology provides efficient access to (hetero)aryloxazoles, including the synthesis of natural products like balsoxin and texaline, demonstrating the compound's significance in organic synthesis and natural product chemistry (Verrier, Martin, Hoarau, & Marsais, 2008).
Polymer Modification and Biomedical Applications
In the realm of polymer science, ethyl 2-cyclopropyloxazole-4-carboxylate derivatives are utilized in isocyanide-based multicomponent reactions (IMCRs) to modify poly(2-oxazoline)s. This modification technique enables the tuning of polymer properties such as cloud point and glass transition temperatures, highlighting its potential in biomedical applications where temperature sensitivity of polymers is crucial (Sehlinger, Verbraeken, Meier, & Hoogenboom, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-13-8(10-7)6-3-4-6/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSHYKWYYPNWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropyloxazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



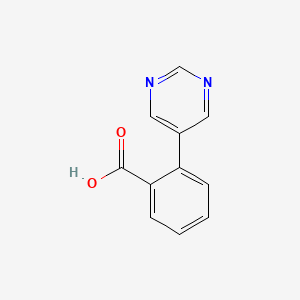
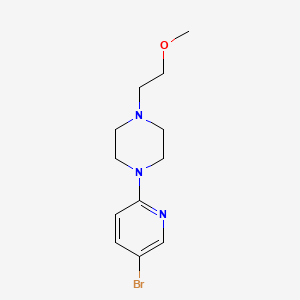
![1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B1523456.png)
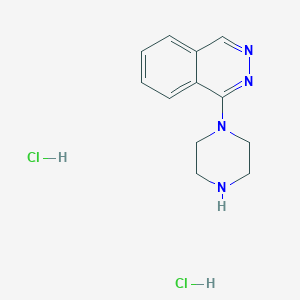
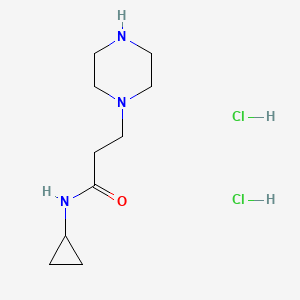
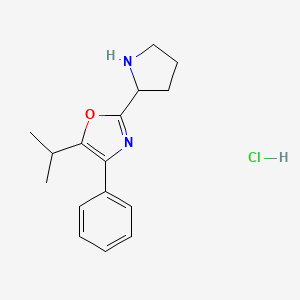
![(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine](/img/structure/B1523461.png)
![1-Azaspiro[4.5]decan-4-ol](/img/structure/B1523463.png)

![2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1523465.png)
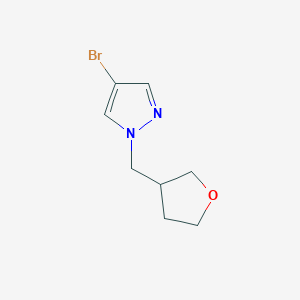
![2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid](/img/structure/B1523469.png)
